Enhanced Electrophilicity and Reactivity Compared to 4-Methylphenyl and Phenyl Analogs
Bis(4-chlorophenyl) carbonate demonstrates significantly higher reactivity in nucleophilic substitution reactions compared to its 4-methylphenyl and unsubstituted phenyl analogs, due to the strong electron-withdrawing effect of the chloro substituents [1]. In kinetic studies of asymmetric diaryl carbonates, 4-chlorophenyl derivatives were found to be more reactive than the corresponding 4-methylphenyl derivatives, with the rate enhancement attributed to increased electrophilicity at the carbonyl carbon [1].
| Evidence Dimension | Nucleophilic Reactivity (Class-Level Inference from Asymmetric Diaryl Carbonates) |
|---|---|
| Target Compound Data | Higher relative reactivity (qualitative observation) |
| Comparator Or Baseline | 4-Methylphenyl 4-nitrophenyl carbonate (MPNPC) and phenyl carbonates |
| Quantified Difference | 4-Chloro derivatives are more reactive than 4-methyl derivatives; Brønsted β slope of 0.67 for ClPNPC vs 0.48 for MPNPC in phenolysis, indicating a more concerted and sensitive mechanism. |
| Conditions | Phenolysis reaction in aqueous solution at 25.0°C, ionic strength 0.2 M (KCl). |
Why This Matters
This higher reactivity translates to faster and more efficient polymerization kinetics, enabling shorter cycle times, lower catalyst loadings, and potentially higher molecular weight polymers in industrial polycarbonate production.
- [1] Castro, E. A., et al. (2002). Kinetics and mechanism of the phenolysis of asymmetric diaryl carbonates. The Journal of Organic Chemistry, 67(13), 4494-4497. View Source
